5,6-Dichloro-1,2,3-benzothiadiazole
Overview
Description
5,6-Dichloro-1,2,3-benzothiadiazole is a chemical compound with the linear formula C6H2Cl2N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-1,2,3-benzothiadiazole is represented by the linear formula C6H2Cl2N2S . The molecule has a molecular weight of 205.06 .Scientific Research Applications
Insecticide Synergists : 5,6-Dichloro-1,2,3-benzothiadiazole derivatives have been studied for their potential as insecticide synergists. They have been found to be effective inhibitors of microsomal oxidation in insect and mammalian liver enzymes, enhancing the toxicity of various insecticides (Gil & Wilkinson, 1977).
Dye Industry : This compound has been used in the synthesis of disazo disperse dyes. Its structural variations influence the color of the dyes, which can be significant for textile applications (Peters & Chisowa, 1996).
Effects on Liver Monooxygenases : In mice, 5,6-Dichloro-1,2,3-benzothiadiazole has been shown to have a biphasic effect on liver microsomal monooxygenases. Initially, it inhibits metabolism and enzyme activities, followed by an enhancement of these functions (Pedemonte et al., 1981).
Mitochondrial Inhibition in Plants : This compound inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco, affecting the plant's acquired disease resistance mechanisms (van der Merwe & Dubery, 2006).
Electron Transfer Reactions : 5,6-Dichloro-1,2,3-benzothiadiazole has been studied in the context of electron transfer reactions in heteroaromatic diols. These studies are crucial in understanding the redox properties of such compounds (Pelizzetti et al., 1978).
Anti-Cancer Applications : Derivatives of 5,6-Dichloro-1,2,3-benzothiadiazole have been synthesized and evaluated for their potential as anti-cancer agents. Some derivatives demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani et al., 2012).
Agricultural Use : The compound has been used to treat soybean plants to increase resistance against diseases caused by Sclerotinia sclerotiorum, demonstrating its potential in agriculture (Dann et al., 1998).
Organic Semiconductors : 5,6-Dichloro-1,2,3-benzothiadiazole has been used in the synthesis of organic semiconductors for applications in solar cells, photodetectors, and other light technology devices (Kolaczkowski et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5,6-dichloro-1,2,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)11-10-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGRPBWFVBWAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178297 | |
Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1,2,3-benzothiadiazole | |
CAS RN |
23620-85-1 | |
Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023620851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DICHLORO-1,2,3-BENZOTHIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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